molecular formula C7H6Cl2N2 B8341351 4,6-Dichloro-5-cyclopropylpyrimidine CAS No. 832754-14-0

4,6-Dichloro-5-cyclopropylpyrimidine

Cat. No. B8341351
Key on ui cas rn: 832754-14-0
M. Wt: 189.04 g/mol
InChI Key: QYJUWWNELQCTCV-UHFFFAOYSA-N
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Patent
US08680114B2

Procedure details

To a stirred solution of 5-cyclopropyl-pyrimidine-4,6-diol (1.35 g, 8.87 mmol) in DCE (35 mL) was added slowly POCl3 (4.14 mL, 44.4 mmol) followed by DIEA (1.72 g, 13.3 mmol). The reaction mixture was heated to reflux for 2 days. After cooling, the solvent was evaporated in vacuo. The residue was partitioned between 5% NaHCO3 and EtOAc. The organic phase was washed with brine, dried, and passed through a Silica gel pad to give 4,6-dichloro-5-cyclopropyl-pyrimidine (1.30 g, 78%) as a yellow oil. 1H NMR (CDCl3, 400 MHz) δ (s, 1H), 1.65 (m, 1H), 1.03 (m, 2H), 1.58 (m, 2H).
Name
5-cyclopropyl-pyrimidine-4,6-diol
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
4.14 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
1.72 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C2C(O)=[N:6][CH:7]=[N:8][C:9]=2O)CC1.O=P(Cl)(Cl)[Cl:14].CCN([CH:23]([CH3:25])[CH3:24])C(C)C.Cl[CH2:27][CH2:28][Cl:29]>>[Cl:29][C:28]1[C:27]([CH:23]2[CH2:25][CH2:24]2)=[C:9]([Cl:14])[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
5-cyclopropyl-pyrimidine-4,6-diol
Quantity
1.35 g
Type
reactant
Smiles
C1(CC1)C=1C(=NC=NC1O)O
Name
Quantity
4.14 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
35 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
1.72 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 5% NaHCO3 and EtOAc
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1C1CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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